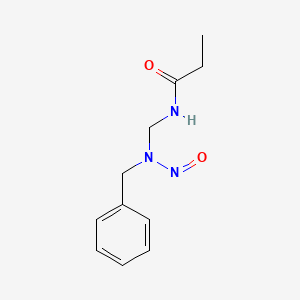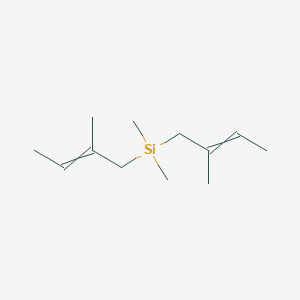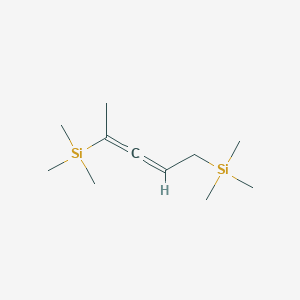
(Penta-2,3-diene-1,4-diyl)bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Penta-2,3-diene-1,4-diyl)bis(trimethylsilane): is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a penta-2,3-diene-1,4-diyl backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) typically involves the homo-coupling of trimethylsilyl-substituted alkynes. One common method utilizes the Cp2ZrCl2 and Et3Al reagent system. The reaction of trimethylsilyl-substituted alkynes with 0.5 equivalents of Cp2ZrCl2 and 1 equivalent of Et3Al in toluene at room temperature for 18 hours yields functionalized products after hydrolysis/deuterolysis or iodination .
Industrial Production Methods: While specific industrial production methods for (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions: (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl-substituted alkenes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions include siloxanes, silyl-substituted alkenes, and various substituted derivatives depending on the reaction conditions and reagents used .
科学的研究の応用
Chemistry: (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) is used as a building block in the synthesis of polymers, oligomers, and macrocycles. Its unique structure allows for the creation of complex molecular architectures.
Biology and Medicine:
Industry: In the industrial sector, (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) is utilized in the production of advanced materials, including coatings, adhesives, and sealants. Its ability to form stable siloxane bonds makes it valuable in the development of high-performance materials .
作用機序
The mechanism of action of (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in polymer synthesis, the compound acts as a monomer that undergoes polymerization to form long-chain polymers .
類似化合物との比較
- (1E,3E)-2,3-diphenylbuta-1,3-diene-1,4-diyl)bis(trimethylsilane)
- (1E,3Z)-2,4-diphenylbuta-1,3-diene-1,3-diyl)bis(trimethylsilane)
Uniqueness: (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) is unique due to its specific diene structure and the presence of two trimethylsilyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in materials science and synthetic chemistry .
特性
CAS番号 |
63920-57-0 |
|---|---|
分子式 |
C11H24Si2 |
分子量 |
212.48 g/mol |
InChI |
InChI=1S/C11H24Si2/c1-11(13(5,6)7)9-8-10-12(2,3)4/h8H,10H2,1-7H3 |
InChIキー |
BMZKASOWAIIWKG-UHFFFAOYSA-N |
正規SMILES |
CC(=C=CC[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


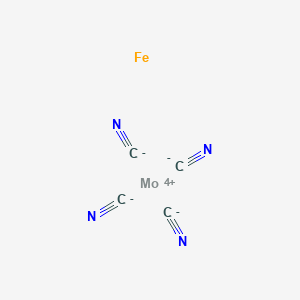
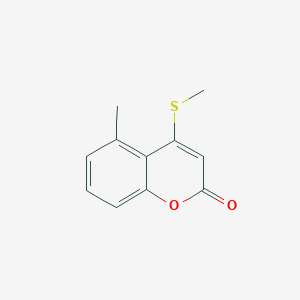
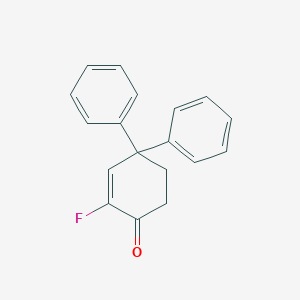
![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
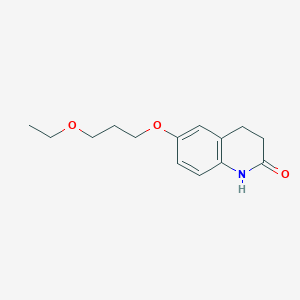

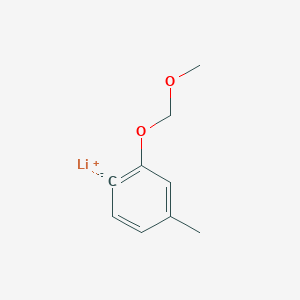
![2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine](/img/structure/B14508751.png)
![4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile](/img/structure/B14508759.png)



